molecular formula C5H12N2O2S B1520052 N-Hydroxy-L-methioninamide CAS No. 19253-87-3

N-Hydroxy-L-methioninamide

Cat. No. B1520052
CAS RN: 19253-87-3
M. Wt: 164.23 g/mol
InChI Key: HUPYBBFSQOFVSZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-L-methioninamide (NHMA) is a synthetic organic compound with the molecular formula C5H12N2O2S . It has gained attention due to its potential pharmaceutical and industrial applications.


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 164.226 Da .


Chemical Reactions Analysis

This compound, like other N-Hydroxy compounds, can be further functionalized . Flavin-dependent N-hydroxylating enzymes play a major role in this process, leading to the production of secondary metabolites .


Physical And Chemical Properties Analysis

Peptides harboring main-chain N-Hydroxy groups, like this compound, exhibit unique conformational preferences and biological activities . These properties can dramatically alter the conformational and physiochemical properties of native sequences .

Scientific Research Applications

Methionine Metabolism and Enzymatic Activities

  • Enzymatic Reactions : L-Methionine sulfoximine, a closely related compound, is involved in various enzymatic reactions that could be relevant to understanding the metabolism of methionine and its derivatives. These reactions include conversions to alpha-imino and alpha-keto acids, highlighting the complex biochemical pathways methionine derivatives partake in (Cooper, Stephani, & Meister, 1976).

Biochemical Applications and Nutritional Value

  • Nutritional Supplements : Methionine, through its analogs like DL-2-hydroxy-4-(methylthio)butanoic acid (HMB), is used as a dietary supplement in poultry nutrition. Its metabolism to L-methionine and subsequent conversion to other sulfur-containing amino acids demonstrates its value in enhancing nutritional profiles (Martín-Venegas, Geraert, & Ferrer, 2006).

Protective Effects in Biological Systems

  • Antioxidant Properties : Studies have shown that methionine and its analogs can offer protective effects against oxidative stress. For example, L-methionine has been observed to protect against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease, suggesting its potential for preventing neurodegenerative processes (Catanesi et al., 2021).

Future Directions

N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, has potential pharmaceutical and industrial applications. The use of flavin-dependent N-hydroxylating enzymes in the production of these compounds is a promising area of research . Further studies could focus on improving the efficiency of these enzymes and expanding their substrate scopes .

Mechanism of Action

properties

IUPAC Name

(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYBBFSQOFVSZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658135
Record name N-Hydroxy-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19253-87-3
Record name N-Hydroxy-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-L-methioninamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-L-methioninamide
Reactant of Route 3
N-Hydroxy-L-methioninamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-L-methioninamide
Reactant of Route 5
Reactant of Route 5
N-Hydroxy-L-methioninamide
Reactant of Route 6
N-Hydroxy-L-methioninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.